Baricitinib

Catalog No.
S001993
CAS No.
1187594-09-7
M.F
C₁₆H₁₇N₇O₂S
M. Wt
371.42
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Baricitinib

CAS Number

1187594-09-7

Product Name

Baricitinib

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C₁₆H₁₇N₇O₂S

Molecular Weight

371.42

InChI

InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)

InChI Key

XUZMWHLSFXCVMG-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Synonyms

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Description

The exact mass of the compound Baricitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Baricitinib in Autoimmune Diseases

Baricitinib is a medication that has been most thoroughly researched in the context of autoimmune diseases. It acts as a JAK (Janus Kinase) inhibitor, specifically targeting JAK1 and JAK2 proteins. These proteins play a crucial role in the signaling pathways of various cytokines and growth factors that contribute to inflammation in autoimmune conditions [].

  • Rheumatoid Arthritis (RA)

    Baricitinib received its first FDA approval in 2018 for the treatment of moderate to severe RA. Studies have shown it to be effective in reducing symptoms and improving joint function in patients who have not responded adequately to other medications [].

  • Systemic Lupus Erythematosus (SLE)

    Research suggests baricitinib may also be beneficial for SLE, another autoimmune disease that causes inflammation in various organs. Early clinical trials have demonstrated promising results in reducing disease activity and improving patient outcomes [].

Baricitinib in Dermatology

Beyond autoimmune diseases, baricitinib's anti-inflammatory properties have led to its exploration in dermatology.

  • Atopic Dermatitis (AD)

    Studies have shown baricitinib to be effective in treating moderate to severe AD, a chronic inflammatory skin condition. It helps to alleviate symptoms like itching, redness, and scaling [].

  • Alopecia Areata (AA)

    Baricitinib became the first FDA-approved systemic medication for severe AA in 2022. Research indicates its ability to promote hair regrowth in patients with this autoimmune hair loss condition [].

  • Other Skin Conditions

    Emerging research suggests baricitinib may also hold promise for other inflammatory skin conditions such as psoriasis and vitiligo. However, more studies are needed to confirm its efficacy in these areas [].

Baricitinib in COVID-19 Treatment

The ongoing research on baricitinib extends to its potential role in managing COVID-19.

  • Anti-inflammatory Effects

    Baricitinib's ability to modulate the immune response has led scientists to investigate its use in controlling the inflammatory storm associated with severe COVID-19 cases [].

  • Clinical Trials

    Studies are underway to evaluate baricitinib's effectiveness in reducing complications and improving outcomes in patients with moderate to severe COVID-19 [].

XLogP3

-0.5

Appearance

white solid powder

Wikipedia

Baricitinib

FDA Medication Guides

Olumiant
Baricitinib
TABLET;ORAL
ELI LILLY AND CO
12/02/2021

Biological Half Life

Mean half-life in patients with rheumatoid arthritis is approximately 12.5 hrs (CV = 27.4 %).

Use Classification

Human drugs -> Olumiant -> EMA Drug Category
Immunosuppressants -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1:[Success for a new generation of disease-modifying antirheumatic drugs : The Janus kinase inhibitor baricitinib in rheumatoid arthritis]. Keyßer G.Z Rheumatol. 2017 Apr 26. doi: 10.1007/s00393-017-0307-3. [Epub ahead of print] Review. German. No abstract available. PMID: 28447156 2:Efficacy and safety of baricitinib in Japanese patients with active rheumatoid arthritis: A 52-week, randomized, single-blind, extension study. Tanaka Y, Ishii T, Cai Z, Schlichting D, Rooney T, Macias W.Mod Rheumatol. 2017 Apr 25:1-10. doi: 10.1080/14397595.2017.1307899. [Epub ahead of print] PMID: 28440680 3:Patient-reported outcomes from a phase III study of baricitinib in patients with conventional synthetic DMARD-refractory rheumatoid arthritis. Emery P, Blanco R, Maldonado Cocco J, Chen YC, Gaich CL, DeLozier AM, de Bono S, Liu J, Rooney T, Chang CH, Dougados M.RMD Open. 2017 Mar 21;3(1):e000410. doi: 10.1136/rmdopen-2016-000410. eCollection 2017. PMID: 28405473 Free PMC Article4:Questioning the Effectiveness of Baricitinib for Pulmonary Manifestations of Rheumatoid Arthritis. Chertoff J, Ataya A.Am J Respir Crit Care Med. 2017 Mar 30. doi: 10.1164/rccm.201703-0552LE. [Epub ahead of print] No abstract available. PMID: 28358994 5:Baricitinib: First Global Approval. Markham A.Drugs. 2017 Apr;77(6):697-704. doi: 10.1007/s40265-017-0723-3. Review. PMID: 28290136 6:Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential. Kuriya B, Cohen MD, Keystone E.Ther Adv Musculoskelet Dis. 2017 Feb;9(2):37-44. doi: 10.1177/1759720X16687481. Epub 2017 Jan 23. Review. PMID: 28255337 Free PMC Article

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